4-Chloro-2,6-dimethylpyridine-3-carbaldehyde
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Overview
Description
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position, two methyl groups at the 2- and 6-positions, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbaldehyde typically involves the chlorination of 2,6-dimethylpyridine followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where 2,6-dimethylpyridine is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products Formed
Oxidation: 4-Chloro-2,6-dimethylpyridine-3-carboxylic acid.
Reduction: 4-Chloro-2,6-dimethylpyridine-3-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylpyridine-3-carbaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chloro group can participate in substitution reactions, making it a versatile intermediate for various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylpyridine: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
2,6-Dimethylpyridine-3-carbaldehyde: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde is unique due to the combination of functional groups (chloro, methyl, and aldehyde) on the pyridine ring, providing a balance of reactivity and stability that is useful in various chemical transformations .
Biological Activity
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde is a pyridine derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties, interactions with biological macromolecules, and various synthetic applications. This article delves into the biological activities of this compound, supported by data tables, research findings, and case studies.
This compound has the molecular formula C7H8ClN and a molecular weight of 155.60 g/mol. It is characterized by a pyridine ring substituted with chlorine and aldehyde functional groups, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Various studies have demonstrated that derivatives of pyridine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, a study showed that certain synthesized compounds related to pyridine derivatives displayed remarkable anticancer activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines, with IC50 values indicating effective cell growth inhibition .
- Another investigation highlighted the compound's ability to induce apoptosis in HeLa cells through reactive oxygen species (ROS) accumulation, demonstrating its potential as an anticancer agent .
-
DNA Interaction :
- Research indicates that this compound interacts strongly with DNA and human serum albumin (HSA), exhibiting nuclease activity through oxidative and hydrolytic pathways. This interaction could be pivotal for its anticancer properties, as compounds that cleave DNA can effectively induce cell death in malignant cells .
- Bioconversion Studies :
Table 1: Anticancer Activity of Pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 0.80 | Induces apoptosis via ROS |
4-Chloro-2-methylpyridine | MCF7 | 0.43 | DNA cleavage |
Pyrazolo[3,4-b]pyridine derivatives | A-549 | 2.9 | Cell cycle arrest |
Table 2: Bioconversion Yields of Pyridine Derivatives
Substrate | Product | Yield (%) |
---|---|---|
4-Chloropyridin-2-amine | 6-amino-4-chloro-pyridin-3-ol | 96 |
6-Bromopyridin-2-amine | Hydroxylated at the 5-position | 53 |
Case Studies
-
Anticancer Mechanism Exploration :
In a study focusing on the mechanism of action of pyridine derivatives, researchers found that treatment with this compound resulted in significant G2/M phase arrest in HeLa cells. This was attributed to the compound's ability to induce oxidative stress leading to apoptosis . -
Microbial Biotransformation :
A case study employing Burkholderia sp. MAK1 demonstrated efficient bioconversion of 4-chloropyridin-2-amine into hydroxylated products under optimized conditions (30°C). The yield reached approximately 97% after six hours, highlighting the potential for using this compound in biocatalytic processes .
Properties
CAS No. |
91591-75-2 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-2,6-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-8(9)7(4-11)6(2)10-5/h3-4H,1-2H3 |
InChI Key |
RMQPPPQFPFUTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C=O)Cl |
Origin of Product |
United States |
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